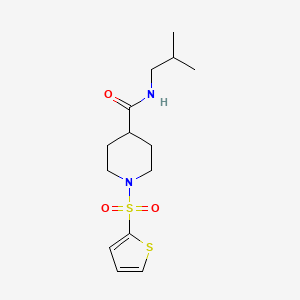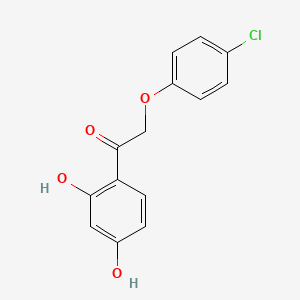
N-isobutyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
説明
N-isobutyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, also known as NIBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to a class of molecules known as piperidinecarboxamides, which have been shown to have a wide range of biological activities. In
作用機序
The exact mechanism of action of N-isobutyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve the modulation of several key signaling pathways in cells. One of the most important of these pathways is the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating inflammation and oxidative stress. N-isobutyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to inhibit the activation of NF-κB, which may be responsible for its neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, N-isobutyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. Studies have demonstrated that N-isobutyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide can modulate the activity of several enzymes and proteins involved in cellular signaling, including protein kinase C, phospholipase A2, and cyclooxygenase-2. N-isobutyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has also been shown to have anti-inflammatory and antioxidant effects, which may be responsible for its protective effects on neurons.
実験室実験の利点と制限
One of the major advantages of N-isobutyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide for lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. This makes it a useful tool for studying the effects of neuroprotective compounds in vitro and in vivo. However, one limitation of N-isobutyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-isobutyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide. One area of interest is the development of new derivatives of N-isobutyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide with improved solubility and bioavailability. Another potential direction is the investigation of the effects of N-isobutyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide on other signaling pathways and cellular processes, such as autophagy and apoptosis. Finally, there is a need for further studies on the potential therapeutic applications of N-isobutyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide in the treatment of neurodegenerative diseases.
科学的研究の応用
N-isobutyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research has been in the field of neuroscience, where N-isobutyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to have neuroprotective effects. Studies have demonstrated that N-isobutyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide can protect neurons from damage caused by oxidative stress and inflammation, which are two key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(2-methylpropyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S2/c1-11(2)10-15-14(17)12-5-7-16(8-6-12)21(18,19)13-4-3-9-20-13/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBDCLBGEXBOTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(aminocarbonyl)phenyl]-3-(benzoylamino)-4-methylbenzamide](/img/structure/B4775989.png)
![N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4775994.png)
![2-{3-[3-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4775999.png)
![1-(4-methoxyphenyl)-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1H-tetrazole](/img/structure/B4776011.png)
![N,N,4-trimethyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B4776019.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4776020.png)

![butyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B4776040.png)
![4-(4-chlorophenyl)-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4776048.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4776055.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4776074.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4776086.png)
